Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride
Overview
Description
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO3 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.
Chemical Structure and Properties
This compound is characterized by a furan ring with an aminomethyl substituent at the 5-position and a carboxylate group esterified with a methyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 191.61 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological studies .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, potentially leading to the modulation of enzymatic activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : Studies indicate that this compound has potent antiproliferative effects on HeLa cells, with IC values suggesting effective inhibition of cell growth .
- Other Cancer Cell Lines : Preliminary data suggest activity against additional cancer types, although specific IC values for these lines require further investigation.
The compound's mechanism involves inducing apoptosis in cancer cells, which may be mediated through the activation of specific apoptotic pathways .
Antimicrobial Activity
This compound has also shown promising antibacterial properties:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Displays activity against various Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Case Studies
- Cytotoxicity Against HeLa Cells : A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 µM. This suggests potential for development as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Comparative Analysis
Activity | This compound | Other Similar Compounds |
---|---|---|
Cytotoxicity (IC) | Effective against HeLa cells (specific value TBD) | Varies widely among derivatives |
Antibacterial Activity | MIC = 1 µg/mL against Staphylococcus aureus | Comparable to other furan derivatives |
Properties
IUPAC Name |
methyl 5-(aminomethyl)furan-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYLTBTXPHMFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060042-26-2 | |
Record name | methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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